Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide
Description
Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide is a heterocyclic compound featuring a pyrazino[2,1-c][1,2,4]thiadiazine core substituted with a methyl ester group at position 7. This structure is closely related to TAK-653, an investigational AMPA receptor positive allosteric modulator (PAM) in clinical development for major depressive disorder .
Properties
IUPAC Name |
methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4S/c1-15-8(12)6-7-10-16(13,14)5-4-11(7)3-2-9-6/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSANXLIRGPDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=NS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide typically involves multiple steps. One common method includes the reaction of methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate with various reagents under controlled conditions. For instance, a suspension of the compound in methanol is treated with aqueous sodium hydroxide, followed by the addition of hydrochloric acid. The mixture is then evaporated, and the resulting solid is purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly documented.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents like methanol and dimethylformamide (DMF). The reactions are typically carried out at room temperature, although some may require heating or cooling to achieve the desired results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted thiadiazine compounds.
Scientific Research Applications
Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of AMPA receptors in the brain, which are involved in synaptic transmission and plasticity. This modulation can enhance cognitive functions and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and its analogs:
Key Comparative Insights
Core Structure Variations: Pyrazino vs. Pyrido Rings: The pyrazino core (two nitrogens) in the target compound and TAK-653 contrasts with the pyrido core (one nitrogen) in TAK-137 and 9C0.
Substituent Effects: Methyl Carboxylate (Target Compound): Enhances aqueous solubility compared to aryl-substituted analogs (e.g., TAK-653). However, ester groups are prone to hydrolysis in vivo, which may convert the compound into the active carboxylic acid form . 4-Cyclohexyloxyphenyl (TAK-653): Increases lipophilicity, favoring blood-brain barrier penetration—critical for CNS-targeted antidepressants .
Biological Activity :
- TAK-653 has demonstrated functional pharmacodynamic effects in healthy volunteers, supporting its role in modulating AMPA receptors for depression treatment .
- The target compound’s methyl ester may act as a prodrug, with hydrolysis yielding the carboxylic acid derivative, which could directly interact with AMPA receptors .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : Aryl substituents (e.g., in TAK-137 and 9C0) may confer resistance to hepatic metabolism compared to ester groups, which are metabolized more rapidly.
Research Implications
- Structure-Activity Relationships (SAR) : Modifying position 9 substituents and core structures can fine-tune AMPA receptor affinity and pharmacokinetic properties.
- Clinical Potential: While TAK-653 advances in clinical trials, the target compound’s ester functionality offers a pathway to optimize prodrug strategies for enhanced delivery.
Biological Activity
Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that incorporates a thiadiazine ring fused with a pyrazine moiety. The molecular formula is with a molecular weight of approximately 200.23 g/mol. The presence of the thiadiazine and pyrazine rings suggests potential interactions with biological targets.
Anticancer Properties
Research has indicated that derivatives of thiadiazole and pyrazine compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : A review highlighted the anticancer activity of various 1,3,4-thiadiazole derivatives against multiple cancer cell lines. Compounds similar in structure to methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine have shown promising results in inhibiting cell proliferation in breast (MCF-7) and lung (A549) cancer models with IC50 values ranging from 0.28 to 0.52 μg/mL .
- Mechanisms of Action : The mechanisms often involve the induction of apoptosis through caspase activation and inhibition of key signaling pathways such as ERK1/2. For example, compounds with structural similarities have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Studies have also explored the antimicrobial properties of thiadiazole derivatives:
- Antibacterial and Antifungal Activity : Thiadiazole compounds have been reported to exhibit antibacterial effects against various pathogens. For instance, some derivatives showed activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
Case Study 1: Anticancer Evaluation
A specific study evaluated a series of thiadiazole derivatives for their anticancer effects. One derivative demonstrated an IC50 value significantly lower than doxorubicin against HepG2 liver cancer cells, indicating higher potency .
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | Apoptosis induction |
| Compound B | A549 | 0.52 | ERK1/2 inhibition |
| Doxorubicin | HepG2 | 0.877 | Chemotherapeutic agent |
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thiadiazole derivatives:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 25 μg/mL |
| Compound D | S. aureus | 15 μg/mL |
| Compound E | C. albicans | 20 μg/mL |
These results indicate that certain derivatives possess substantial antimicrobial activity, making them candidates for further development as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate 2,2-dioxide, and what key reagents and conditions are critical for achieving high yields?
- Methodological Answer : Classical organic synthesis techniques are typically employed, such as cyclocondensation or nucleophilic substitution reactions. Key reagents include hydrazonoyl halides (for thiadiazine ring formation) and methylating agents like methyl iodide. Solvents such as DMF or ethanol are critical for solubility and reactivity. Optimal conditions involve refluxing at 80–100°C for 6–12 hours under inert gas (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product with ≥95% purity .
Q. How is this compound characterized using spectroscopic and crystallographic methods to confirm its structural integrity?
- Methodological Answer :
- IR Spectroscopy : Detect characteristic S=O (1150–1250 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches.
- NMR : ¹H NMR resolves methyl protons (δ 3.8–4.0 ppm) and dihydropyrazine protons (δ 4.5–5.5 ppm). ¹³C NMR confirms the carboxylate carbon (δ 165–170 ppm).
- X-ray Crystallography : Resolves the fused bicyclic system and confirms stereochemistry. For analogs like 9-bromo derivatives, crystallographic data (e.g., unit cell parameters) are critical for validating structural analogs .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility tests in polar (DMSO, water) and nonpolar solvents (chloroform) are conducted via UV-Vis spectroscopy. Stability is assessed by HPLC at pH 2–12 and temperatures (4°C, 25°C, 40°C). The sulfone group (2,2-dioxide) enhances stability in acidic conditions but may hydrolyze under prolonged basic conditions .
Advanced Research Questions
Q. How can discrepancies in NMR and mass spectrometry data during structural elucidation be resolved?
- Methodological Answer : Contradictions between theoretical and observed molecular ion peaks ([M+H]⁺) may arise from isotopic patterns (e.g., bromine in analogs like 9-bromo derivatives) or adduct formation. Use high-resolution MS (HRMS) to distinguish isotopic clusters. For NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational tools (DFT calculations for chemical shift prediction) .
Q. What strategies optimize the compound’s reactivity in nucleophilic or electrophilic substitution reactions for derivative synthesis?
- Methodological Answer :
- Electrophilic Substitution : Activate the pyrazine ring via nitration (HNO₃/H₂SO₄) or sulfonation.
- Nucleophilic Substitution : Replace the methyl ester group with amines (e.g., hydrazine) under alkaline conditions. Use catalysts like DMAP to enhance reaction rates. Monitor progress via TLC and adjust stoichiometry to minimize side products .
Q. How can computational modeling predict the compound’s pharmacokinetic properties or binding affinity for biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with enzymes (e.g., kinases) using crystal structures from the PDB. QSAR models correlate substituent effects (e.g., bromine at position 9) with logP and bioavailability. MD simulations (GROMACS) assess stability in lipid bilayers for membrane permeability studies .
Q. What experimental designs address low yields in multi-step syntheses involving fused heterocyclic systems?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates (e.g., pyrazino-thiadiazine precursors) to identify yield-limiting steps.
- Catalytic Systems : Transition metal catalysts (Pd/Cu) improve cyclization efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves diastereoselectivity .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data across studies?
- Methodological Answer : Variations in melting points (e.g., ±5°C) may stem from impurities or polymorphic forms. Recrystallize from different solvents (methanol vs. acetonitrile) and characterize via DSC. For spectral data, cross-reference with synthesized analogs (e.g., 9-bromo derivatives) and use certified reference standards where available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
